molecular formula C14H26O4 B1436207 1,14-Tetradecanedioic-D24 acid CAS No. 130348-88-8

1,14-Tetradecanedioic-D24 acid

Cat. No.: B1436207
CAS No.: 130348-88-8
M. Wt: 282.5 g/mol
InChI Key: HQHCYKULIHKCEB-JFPVQUMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,14-Tetradecanedioic-D24 acid is a deuterium-labeled version of tetradecanedioic acid, a long-chain dicarboxylic acid with a 14-carbon backbone. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The deuterium labeling makes it particularly useful in various research applications, including metabolic studies and drug development .

Preparation Methods

The synthesis of 1,14-Tetradecanedioic-D24 acid typically involves the deuteration of tetradecanedioic acid. This process can be achieved through several methods:

Chemical Reactions Analysis

1,14-Tetradecanedioic-D24 acid undergoes various chemical reactions, including:

Scientific Research Applications

1,14-Tetradecanedioic-D24 acid has a wide range of applications in scientific research:

    Metabolic Studies: The deuterium labeling allows for the tracking of metabolic pathways and the study of metabolic disorders.

    Drug Development: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Biomarker Discovery: The compound can act as a biomarker for organic anion-transporting polypeptide-mediated interactions, aiding in the identification of potential drug-drug interactions.

    Industrial Applications: It is used in the synthesis of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1,14-Tetradecanedioic-D24 acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,14-Tetradecanedioic-D24 acid can be compared with other similar dicarboxylic acids:

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCYKULIHKCEB-JFPVQUMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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